molecular formula C25H24N2O3S2 B3018522 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide CAS No. 941967-63-1

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide

Cat. No. B3018522
CAS RN: 941967-63-1
M. Wt: 464.6
InChI Key: NKHDMRUITUSRTL-UHFFFAOYSA-N
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Description

The compound N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide is a derivative of benzo[d]thiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its chemistry and applications.

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl compounds involves condensation reactions and cyclization processes. For instance, the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives is achieved through the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines . This suggests that the synthesis of this compound could also involve similar condensation steps, possibly with benzylamine and an appropriate tosylbutanamide precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was determined, showing that the crystal has two independent molecules in the asymmetric unit . These techniques could be applied to this compound to elucidate its structure, including conformational aspects and electronic properties.

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl moiety in the compounds studied exhibits reactivity that allows for further chemical transformations. The biological activity studies of certain derivatives indicate that substituents such as chlorine can significantly impact the reactivity and toxicity of these compounds . This implies that this compound may also undergo various chemical reactions, particularly at its functional groups, which could be exploited for the synthesis of more complex molecules or for modulating its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl derivatives can be inferred from spectroscopic and computational studies. The vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties of these compounds can be theoretically calculated using methods like DFT . Such properties are crucial for understanding the behavior of this compound in different environments and could predict its solubility, stability, and interaction with biological targets.

Scientific Research Applications

1. Corrosion Inhibition

N-(Benzo[d]thiazol-2-yl)-N-Benzyl-4-Tosylbutanamide derivatives show significant promise as corrosion inhibitors. Research indicates their effectiveness in protecting mild steel in hydrochloric acid environments, making them valuable for industrial applications where corrosion resistance is crucial (Chugh et al., 2019). Similarly, benzothiazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties, particularly in the context of oil-well tubular steel in hydrochloric acid solutions (Yadav et al., 2015).

2. Antimicrobial Activity

Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. These studies have demonstrated significant bioactivities, comparable to typical medications, against various microorganisms (Nayak & Bhat, 2023). Additionally, research involving synthesis and characterization of thiazole derivatives indicates their potent antimicrobial activity, which could be applied in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).

3. Synthesis of Biologically Active Compounds

The synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas using an oxidative C–S bond formation strategy demonstrates the potential of this compound derivatives in creating biologically potent compounds (Mariappan et al., 2016).

4. Applications in Electroluminescent Devices

Research into benzothiazole derivatives, closely related to this compound, has explored their use in blue electroluminescent devices, showing promising results for their application in optoelectronics (Fu et al., 2009).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its intended use. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, which can lead to anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives have been found to have anti-inflammatory properties and can be considered safe .

Future Directions

Future research on benzothiazole derivatives could focus on developing new synthesis methods, exploring their potential uses in treating various diseases, and studying their mechanisms of action .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-19-13-15-21(16-14-19)32(29,30)17-7-12-24(28)27(18-20-8-3-2-4-9-20)25-26-22-10-5-6-11-23(22)31-25/h2-6,8-11,13-16H,7,12,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDMRUITUSRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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